

Spectroscopic data of 5'-Iodo-4'-methyl-2'-nitroacetanilide

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Compound of Interest

Compound Name: *5'-Iodo-4'-methyl-2'-nitroacetanilide*

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An In-depth Technical Guide to the Spectroscopic Profile of **5'-Iodo-4'-methyl-2'-nitroacetanilide**

Authored by: A Senior Application Scientist

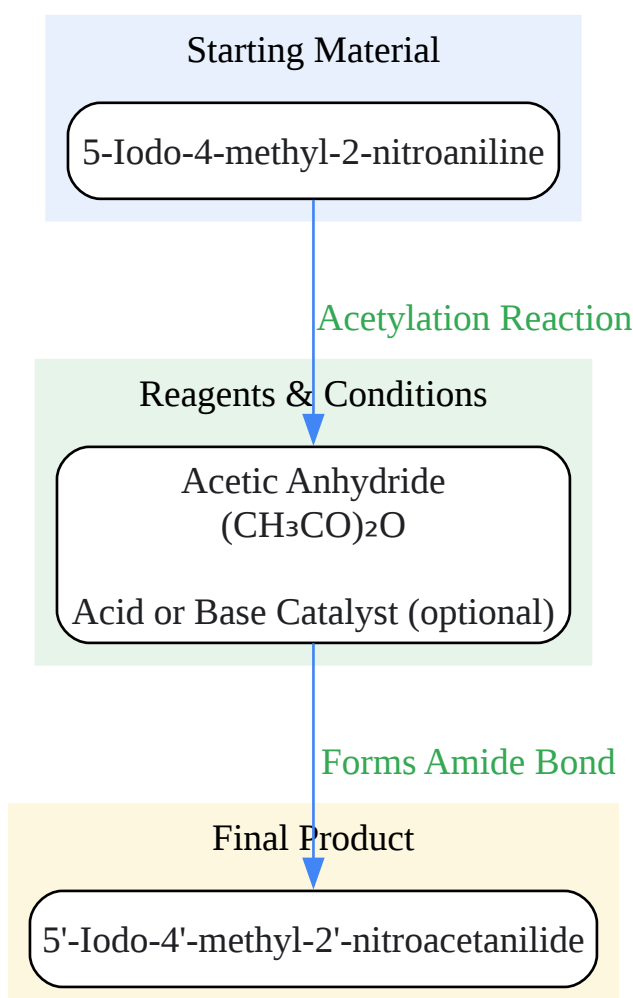
Abstract

In the landscape of pharmaceutical research and materials science, the precise structural elucidation of novel chemical entities is paramount. **5'-Iodo-4'-methyl-2'-nitroacetanilide** is a substituted aromatic compound with potential applications as a synthetic intermediate. Its utility is fundamentally linked to its structure, which is unequivocally established through a combination of spectroscopic techniques. This guide provides a comprehensive, in-depth analysis of the expected spectroscopic data for this compound. In the absence of a publicly available, complete experimental dataset for the title compound, this paper serves as a predictive guide, synthesizing information from analogous structures and foundational spectroscopic principles. We will explain the causal relationships between the molecular structure and its spectral output, offering field-proven insights into data interpretation for researchers, scientists, and drug development professionals.

Rationale and Synthetic Context

The strategic placement of iodo, methyl, and nitro groups on an acetanilide scaffold creates a molecule with distinct electronic and steric properties. The nitro group is a strong electron-withdrawing group, the methyl group is a weak electron-donating group, and the iodo atom introduces significant steric bulk and a heavy-atom effect, making this molecule a valuable building block.

A logical and efficient synthesis of **5'-Iodo-4'-methyl-2'-nitroacetanilide** involves the acetylation of its corresponding aniline precursor, 5-Iodo-4-methyl-2-nitroaniline. This reaction is typically straightforward, employing acetic anhydride or acetyl chloride. Understanding this synthetic context is crucial, as the precursor's structure provides a foundational reference for interpreting the final product's spectra.



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Caption: Proposed synthetic workflow for **5'-Iodo-4'-methyl-2'-nitroacetanilide**.

Predicted Spectroscopic Data and Expert Interpretation

The following sections detail the predicted spectroscopic signatures for **5'-Iodo-4'-methyl-2'-nitroacetanilide**. The analysis is grounded in the well-documented spectral characteristics of related nitroacetanilides and iodo-aromatic compounds.^{[1][2][3]}

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum is expected to be highly informative, revealing the precise arrangement of non-exchangeable protons. The substitution pattern on the aromatic ring—with substituents at positions 1' (NHCOCH₃), 2' (NO₂), 4' (CH₃), and 5' (I)—leaves only two aromatic protons.

- Aromatic Protons (H-3' and H-6'): These two protons will appear as distinct singlets. They are not adjacent and therefore will not exhibit spin-spin coupling to each other.
 - The proton at the 3'-position (H-3') is situated between the strongly electron-withdrawing nitro group and the acetamido group. It is expected to be significantly deshielded, appearing far downfield.
 - The proton at the 6'-position (H-6') is adjacent to the bulky iodine atom. Its chemical shift will be influenced by both the electronic effects of the surrounding groups and potential through-space interactions with the iodine. It is predicted to be less deshielded than H-3'.
- Amide Proton (-NH-): This proton will appear as a broad singlet. Its chemical shift is highly dependent on solvent and concentration but is typically found in the δ 9-11 ppm range in solvents like DMSO-d₆.^{[4][5]}
- Methyl Protons (-CH₃):
 - The aromatic methyl group (at C-4') will appear as a sharp singlet, typically in the δ 2.2-2.5 ppm region.

- The acetyl methyl group (-COCH₃) will also be a sharp singlet, generally found slightly upfield from the aromatic methyl, around δ 2.1-2.3 ppm.[5]

Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Causality of Shift
H-3' (Aromatic)	~ 8.0 - 8.4	Singlet	Deshielded by adjacent electron-withdrawing NO ₂ group.
H-6' (Aromatic)	~ 7.8 - 8.1	Singlet	Influenced by ortho-iodine and para-nitro group.
-NH (Amide)	~ 10.0 - 10.5	Broad Singlet	Typical chemical shift for an amide proton in a polar aprotic solvent.[4]
Ar-CH ₃ (at C-4')	~ 2.4	Singlet	Standard range for an aromatic methyl group.
-COCH ₃ (Acetyl)	~ 2.2	Singlet	Standard range for an acetamido methyl group.[5]

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum will confirm the carbon skeleton of the molecule. Due to the lack of symmetry, nine distinct carbon signals are expected.

- Carbonyl Carbon (-C=O): This will be the most deshielded carbon, appearing in the δ 168-172 ppm range, which is characteristic of amide carbonyls.[6]

- Aromatic Carbons:
 - C-I (ipso-Carbon): The carbon directly attached to the iodine (C-5') will be significantly shielded due to the "heavy atom effect." This is a hallmark of iodo-substituted aromatics and is expected to appear at a surprisingly upfield position, typically δ 90-100 ppm.
 - C-NO₂ (ipso-Carbon): The carbon bearing the nitro group (C-2') will be deshielded.
 - Other Aromatic Carbons: The remaining four aromatic carbons (C-1', C-3', C-4', C-6') will have distinct chemical shifts determined by the electronic effects of the various substituents.
- Methyl Carbons (-CH₃): The two methyl carbons will appear in the aliphatic region (δ 15-25 ppm). The acetyl methyl is typically found further downfield (~24 ppm) than the aromatic methyl (~18-21 ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

Carbon Assignment	Predicted Chemical Shift (δ , ppm)	Rationale
-C=O (Amide)	~ 169	Typical range for an amide carbonyl carbon.[6]
C-1' (C-NH)	~ 140	Deshielded by attached nitrogen and influence of ortho-NO ₂ .
C-2' (C-NO ₂)	~ 145	Deshielded by electron-withdrawing nitro group.
C-3'	~ 125	Standard aromatic C-H carbon.
C-4' (C-CH ₃)	~ 138	Deshielded by methyl and influenced by adjacent iodine.
C-5' (C-I)	~ 95	Strongly shielded by the heavy-atom effect of iodine.
C-6'	~ 130	Aromatic C-H carbon influenced by adjacent iodine.
Ar-CH ₃	~ 20	Typical range for an aromatic methyl carbon.
-COCH ₃	~ 24	Typical range for an acetamido methyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum is ideal for confirming the presence of key functional groups. The analysis focuses on characteristic vibrational frequencies.

- N-H Stretch: A sharp to moderately broad peak around 3300-3250 cm⁻¹ is expected, corresponding to the N-H bond of the secondary amide.[1]
- C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups will be just below 3000 cm⁻¹.

- C=O Stretch (Amide I Band): A very strong, sharp absorption between 1700-1670 cm^{-1} is the most prominent feature, confirming the amide carbonyl group.[7]
- N-O Stretches (Nitro Group): Two strong absorptions are characteristic of the NO_2 group: an asymmetric stretch around 1530-1500 cm^{-1} and a symmetric stretch around 1350-1330 cm^{-1} . [1]
- C=C Stretches: Aromatic ring stretching vibrations will appear in the 1600-1450 cm^{-1} region.

Table 3: Predicted Major IR Absorption Bands

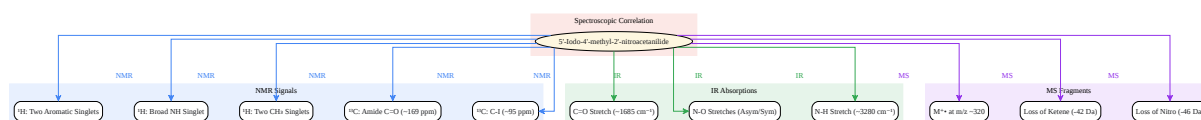
Functional Group	Vibration Type	Predicted Wavenumber (cm^{-1})	Expected Intensity
Amide N-H	Stretch	3300 - 3250	Medium-Strong
Aromatic C-H	Stretch	3100 - 3000	Medium-Weak
Aliphatic C-H	Stretch	3000 - 2850	Medium-Weak
Amide C=O	Stretch (Amide I)	1700 - 1670	Strong
Nitro N-O	Asymmetric Stretch	1530 - 1500	Strong
Aromatic C=C	Stretch	1600 - 1450	Medium-Variable
Nitro N-O	Symmetric Stretch	1350 - 1330	Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, which acts as a molecular fingerprint.

- Molecular Ion (M^+): The molecular formula is $\text{C}_9\text{H}_9\text{IN}_2\text{O}_3$. Using precise atomic masses (C=12.0000, H=1.0078, I=126.9045, N=14.0031, O=15.9949), the expected exact mass of the molecular ion is approximately 319.96 g/mol. This peak should be clearly visible.
- Key Fragmentation Pathways:

- Loss of Acetyl Radical: The most common fragmentation for acetanilides is the cleavage of the amide bond, resulting in the loss of a ketene molecule ($\text{CH}_2=\text{C}=\text{O}$, 42 Da) or an acetyl radical ($\bullet\text{COCH}_3$, 43 Da). The loss of 42 Da would lead to a fragment ion corresponding to the precursor, 5-Iodo-4-methyl-2-nitroaniline, at $m/z \sim 278$. This would be a very prominent peak.
- Loss of Nitro Group: Cleavage of the C-N bond can lead to the loss of a nitro radical ($\bullet\text{NO}_2$, 46 Da), resulting in a fragment at $m/z \sim 274$.



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Caption: Relationship between molecular structure and key spectroscopic signals.

Standardized Experimental Protocols

To ensure reproducibility and accuracy, the following standardized protocols for data acquisition are recommended.

Synthesis: Acetylation of 5-Iodo-4-methyl-2-nitroaniline

- In a 50 mL round-bottom flask, dissolve 1.0 g of 5-Iodo-4-methyl-2-nitroaniline in 10 mL of glacial acetic acid. Gentle warming may be required.
- Cool the solution in an ice bath.

- Slowly add 1.5 equivalents of acetic anhydride dropwise with continuous stirring.
- After the addition is complete, remove the flask from the ice bath and allow it to stir at room temperature for 1 hour.
- Pour the reaction mixture slowly into 100 mL of ice-cold water with vigorous stirring.
- Collect the resulting precipitate by vacuum filtration using a Büchner funnel.
- Wash the solid product thoroughly with cold water to remove residual acid.
- Recrystallize the crude product from ethanol to yield pure **5'-Iodo-4'-methyl-2'-nitroacetanilide**. Dry under vacuum.

NMR Spectroscopy

- **Sample Preparation:** Accurately weigh 10-20 mg of the dried sample and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., DMSO- d_6 or $CDCl_3$) in a standard 5 mm NMR tube.
- **1H NMR Acquisition:** Acquire the spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16 scans.
- **^{13}C NMR Acquisition:** Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ^{13}C , a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve a good signal-to-noise ratio.

FT-IR Spectroscopy

- **Sample Preparation:** Use the Attenuated Total Reflectance (ATR) method for a solid sample. Ensure the diamond crystal of the ATR accessory is clean. Place a small amount of the powdered sample onto the crystal.
- **Data Acquisition:** Apply pressure using the anvil to ensure good contact. Collect the spectrum over a range of 4000-400 cm^{-1} . Typically, 16-32 scans are co-added at a resolution of 4 cm^{-1} to produce the final spectrum. A background spectrum of the clean, empty ATR crystal should be collected first.

Mass Spectrometry

- **Sample Introduction:** For a non-volatile solid, use a direct insertion probe or dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) for analysis by Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
- **Data Acquisition:** Acquire the mass spectrum in positive ion mode. For high-resolution mass spectrometry (HRMS), use a Time-of-Flight (TOF) or Orbitrap analyzer to confirm the elemental composition from the exact mass measurement.

Conclusion

This technical guide provides a robust, predictive framework for the spectroscopic characterization of **5'-Iodo-4'-methyl-2'-nitroacetanilide**. By leveraging established principles and data from structurally similar molecules, we have detailed the expected outcomes from ^1H NMR, ^{13}C NMR, IR, and MS analyses. The causality behind specific signals—such as the heavy-atom effect in ^{13}C NMR and the characteristic fragmentation in mass spectrometry—has been emphasized to provide a deeper understanding. The protocols provided offer a standardized approach to obtaining high-quality, reproducible data. This document serves as a valuable resource for any scientist engaged in the synthesis, identification, or application of this and related compounds, ensuring scientific integrity and accelerating research and development efforts.

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